molecular formula C23H22N4O B2737530 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone CAS No. 2034475-50-6

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

Cat. No. B2737530
M. Wt: 370.456
InChI Key: RZAGKZVQMCSRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a useful research compound. Its molecular formula is C23H22N4O and its molecular weight is 370.456. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • New Benzylisoquinoline Alkaloid Discovery

    Research on Beilschmiedia brevipes led to the discovery of new benzylisoquinoline alkaloids, including (6,7-dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone, which contributes to the understanding of natural compound structures and potential biological activities (Pudjiastuti et al., 2010).

  • Isoquinoline Derivatives for Therapeutic Agents

    A study synthesized a derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, known for its potential as an anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator (Bonilla-Castañeda et al., 2022).

Chemical Interactions and Complex Formation

  • CC'N-Osmium Complexes from Azetidinones: 2-Azetidinones, including isoquinolinyl azetidin-2-ones, are used to create CC'N-pincer ligands for OsH6 complexes, which are important in understanding quantum mechanical exchange coupling and molecular interactions (Casarrubios et al., 2015).

Biological and Pharmacological Research

  • Antimicrobial and Antitubercular Activities

    Pyrimidine-azetidinone analogues, including structures similar to the compound , have been synthesized and tested for antimicrobial and antitubercular activities, providing insights into new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

  • Butyrylcholinesterase Inhibition and Anti-Aβ Aggregation

    A study focusing on 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives, similar to the compound , revealed promising properties as butyrylcholinesterase inhibitors and agents against Aβ aggregation, relevant in Alzheimer's disease research (Jiang et al., 2019).

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c28-23(26-11-10-17-6-4-5-9-19(17)13-26)20-14-27(15-20)22-12-21(24-16-25-22)18-7-2-1-3-8-18/h1-9,12,16,20H,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAGKZVQMCSRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

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